



physicochemical properties of 5cyclohexylfuran-2-carboxylic acid

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Compound of Interest		
Compound Name:	5-cyclohexylfuran-2-carboxylic acid	
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An In-depth Technical Guide on the Physicochemical Properties of **5-cyclohexylfuran-2-carboxylic acid**

Introduction

5-cyclohexylfuran-2-carboxylic acid is a derivative of furan-2-carboxylic acid, featuring a cyclohexyl substituent at the 5-position of the furan ring. This modification significantly influences its physicochemical properties, such as lipophilicity and molecular weight, which in turn can affect its biological activity and potential applications in drug development and materials science. Furan-based compounds are known for a wide range of biological activities, including antifungal and antibacterial properties.[1][2][3] This technical guide provides a summary of the predicted physicochemical properties of **5-cyclohexylfuran-2-carboxylic acid**, detailed experimental protocols for their determination, and visualizations of relevant experimental workflows and biological pathways.

Physicochemical Properties

Quantitative experimental data for **5-cyclohexylfuran-2-carboxylic acid** is not readily available in the public domain. The following table summarizes its key identifiers and predicted physicochemical properties based on computational models and data from structurally similar compounds such as cyclohexanecarboxylic acid and other substituted furan carboxylic acids.

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Property	Value
Chemical Structure	(Structure to be depicted in a chemical drawing tool)
Molecular Formula	C11H14O3
Molecular Weight	194.23 g/mol
IUPAC Name	5-cyclohexylfuran-2-carboxylic acid
SMILES	O=C(O)c1oc(cc1)C1CCCCC1
InChI Key	(To be generated)
Predicted Melting Point	(Estimated to be a solid at room temperature)
Predicted Boiling Point	> 300 °C (decomposes)
Predicted Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.
Predicted pKa	~3.5 - 4.5
Predicted LogP	~2.5 - 3.5

Note: The values presented in this table are predicted or estimated and should be confirmed through experimental validation.

Experimental Protocols Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment.[5][6]

Methodology:

- A small amount of the finely powdered 5-cyclohexylfuran-2-carboxylic acid is packed into a capillary tube, sealed at one end.[7]
- The capillary tube is placed in a melting point apparatus, which is heated slowly.[8]



- The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[9]
- A sharp melting point range (typically within 1-2°C) indicates a high degree of purity.

Solubility Determination

Solubility provides insights into the polarity of a molecule and is a critical parameter in drug development for formulation and bioavailability studies.[10]

Methodology:

- A small, accurately weighed amount of **5-cyclohexylfuran-2-carboxylic acid** (e.g., 1-5 mg) is added to a known volume of a solvent (e.g., 1 mL of water, ethanol, or a buffer solution) in a test tube.[11]
- The mixture is shaken vigorously at a constant temperature.[11]
- The solubility is determined by visual inspection or by analyzing the concentration of the dissolved compound in the supernatant using techniques like UV-Vis spectroscopy or HPLC.
- The compound can be classified as soluble, slightly soluble, or insoluble based on the amount that dissolves.[10]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% ionized.

Methodology (Potentiometric Titration):

- A solution of 5-cyclohexylfuran-2-carboxylic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).[12]
- A calibrated pH electrode is immersed in the solution, which is stirred continuously.[13]
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added from a burette.[14]



- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.[13]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and other non-polar solvents. It is a key parameter in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[15]

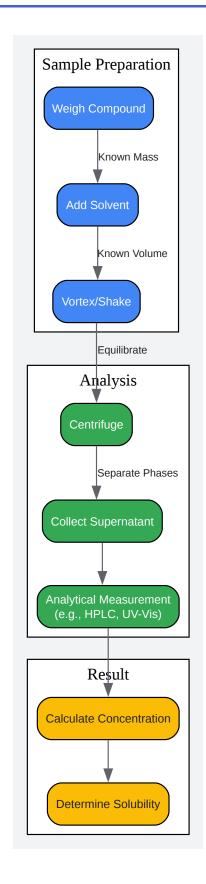
Methodology (Shake-Flask Method):

- A solution of 5-cyclohexylfuran-2-carboxylic acid is prepared in a biphasic system of noctanol and water.
- The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.
- The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15]
- LogP is the logarithm of the partition coefficient.

Computational Prediction of LogP: Various computational models can predict LogP values based on the molecular structure. These methods are often fragment-based or atom-based.[16] [17][18] Fragment-based methods calculate LogP by summing the contributions of different molecular fragments, while atom-based methods sum the contributions of individual atoms.[18] [19]

Visualizations

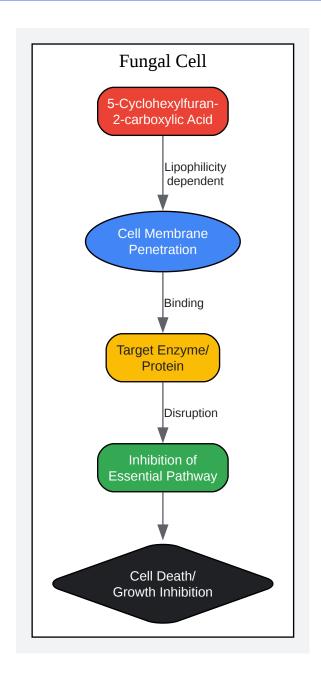




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Caption: Workflow for experimental solubility determination.





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Caption: Postulated antifungal mechanism of action.

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